2-Bromo-6-(trichloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(trichloromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H3BrCl3N
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(trichloromethyl)pyridine typically involves the bromination of 6-(trichloromethyl)pyridine. One common method includes the reaction of 2-chloro-6-(trichloromethyl)pyridine with bromine in the presence of a suitable solvent like chloroform . The reaction is carried out under reflux conditions for about an hour, followed by purification steps such as extraction and drying to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products: The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-Bromo-6-(trichloromethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(trichloromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trichloromethyl groups play a crucial role in its reactivity and binding affinity . The compound can inhibit certain enzymatic pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
2-Bromo-6-methylpyridine: This compound has a similar structure but with a methyl group instead of a trichloromethyl group.
2-Chloro-6-(trichloromethyl)pyridine: Similar to 2-Bromo-6-(trichloromethyl)pyridine but with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of both bromine and trichloromethyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C6H3BrCl3N |
---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2-bromo-6-(trichloromethyl)pyridine |
InChI |
InChI=1S/C6H3BrCl3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H |
InChI Key |
RETDUNNRIXVDMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.